2-Carboxypyridine-4-boronic acid
Overview
Description
2-Carboxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression .
Mode of Action
4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids . The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins . The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role .
Biochemical Pathways
The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression . The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential .
Action Environment
The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells .
Biochemical Analysis
Biochemical Properties
2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .
Properties
IUPAC Name |
4-boronopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKBLCPJNBCIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634896 | |
Record name | 4-Boronopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-59-8 | |
Record name | 4-Boronopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.